(3S-CIS)-(+)-2,3-DIHYDRO-3-ISOPROPYL-7A-METHYLPYRROLO[2,1-B] OXAZOL-5(7A H)-ONE (3S-CIS)-(+)-2,3-DIHYDRO-3-ISOPROPYL-7A-METHYLPYRROLO[2,1-B] OXAZOL-5(7A H)-ONE
Brand Name: Vulcanchem
CAS No.: 116910-11-3
VCID: VC0044889
InChI: InChI=1S/C10H15NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h4-5,7-8H,6H2,1-3H3/t8-,10-/m1/s1
SMILES: CC(C)C1COC2(N1C(=O)C=C2)C
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

(3S-CIS)-(+)-2,3-DIHYDRO-3-ISOPROPYL-7A-METHYLPYRROLO[2,1-B] OXAZOL-5(7A H)-ONE

CAS No.: 116910-11-3

Main Products

VCID: VC0044889

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

(3S-CIS)-(+)-2,3-DIHYDRO-3-ISOPROPYL-7A-METHYLPYRROLO[2,1-B] OXAZOL-5(7A H)-ONE - 116910-11-3

CAS No. 116910-11-3
Product Name (3S-CIS)-(+)-2,3-DIHYDRO-3-ISOPROPYL-7A-METHYLPYRROLO[2,1-B] OXAZOL-5(7A H)-ONE
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name (3S,7aR)-7a-methyl-3-propan-2-yl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one
Standard InChI InChI=1S/C10H15NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h4-5,7-8H,6H2,1-3H3/t8-,10-/m1/s1
Standard InChIKey JOXQDNAGAGXGOK-PSASIEDQSA-N
Isomeric SMILES CC(C)[C@H]1CO[C@]2(N1C(=O)C=C2)C
SMILES CC(C)C1COC2(N1C(=O)C=C2)C
Canonical SMILES CC(C)C1COC2(N1C(=O)C=C2)C
PubChem Compound 7157231
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator